![molecular formula C18H19NO4 B13507252 4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Butanoic Acid Chain: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step attaches the butanoic acid chain to the phenyl ring.
Deprotection: Finally, the benzyloxycarbonyl protecting group is removed using hydrogenation with a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere, yielding the desired 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications at other positions on the molecule. Upon deprotection, the free amino group can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[(methoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
4-(4-{[(acetoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with an acetoxycarbonyl protecting group.
4-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.
Uniqueness
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry and medicinal chemistry applications where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-[4-(phenylmethoxycarbonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)8-4-7-14-9-11-16(12-10-14)19-18(22)23-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,22)(H,20,21) |
InChI Key |
XKLYWHHASFUGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
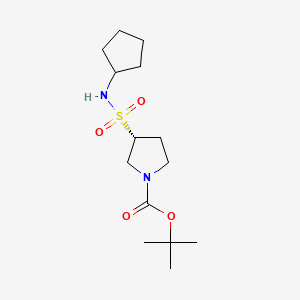
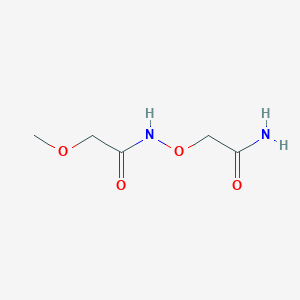
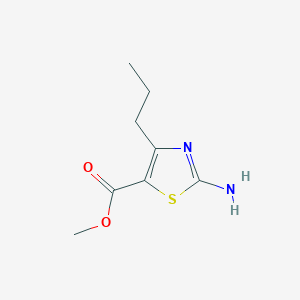
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
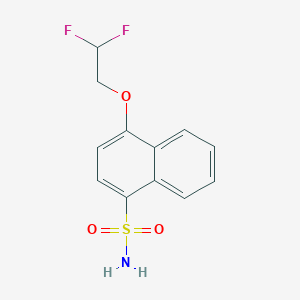
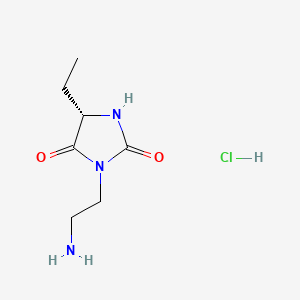

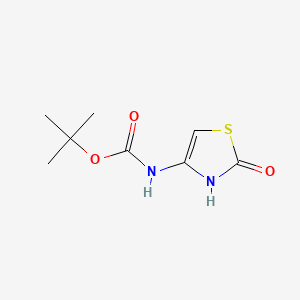
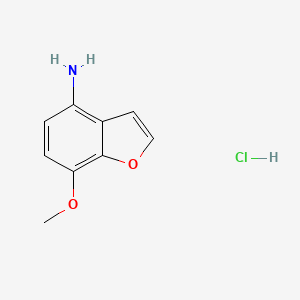

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
